molecular formula C7H15NO2 B6230481 ethyl 2-(aminomethyl)butanoate CAS No. 34741-24-7

ethyl 2-(aminomethyl)butanoate

Cat. No.: B6230481
CAS No.: 34741-24-7
M. Wt: 145.20 g/mol
InChI Key: XDXLAPISJVHRKE-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)butanoate: is an organic compound with the molecular formula C7H15NO2. It is a colorless liquid with a characteristic amine odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(aminomethyl)butanoate can be synthesized through the reaction of dimethyl malonate and formaldehyde under specific conditions. The reaction involves the formation of an intermediate, which is then esterified to produce the final compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(aminomethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: this compound is employed in the production of agrochemicals and specialty chemicals[][4].

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

  • Ethyl 2-(aminomethyl)hexanoate
  • Ethyl 2-(aminomethyl)-3-ethylpentanoate
  • Ethyl 3-amino-5-methylhexanoate

Comparison: Ethyl 2-(aminomethyl)butanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in organic synthesis and industrial processes .

Properties

CAS No.

34741-24-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl 2-(aminomethyl)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3

InChI Key

XDXLAPISJVHRKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(=O)OCC

Purity

95

Origin of Product

United States

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